

# An In-depth Technical Guide to 1-(3-Aminophenyl)piperazin-2-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(3-Aminophenyl)piperazin-2-one

Cat. No.: B581201

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of **1-(3-Aminophenyl)piperazin-2-one**. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

## Core Compound Data

The fundamental molecular properties of **1-(3-Aminophenyl)piperazin-2-one** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N <sub>3</sub> O
Molecular Weight	191.23 g/mol
CAS Number	1022128-80-8

## Experimental Protocols: A Plausible Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **1-(3-Aminophenyl)piperazin-2-one** is not readily available in the cited literature, a general and

logical synthetic route can be proposed based on established methods for the preparation of N-aryl piperazin-2-ones. The following protocol describes a two-step process involving the synthesis of an intermediate, 1-(3-nitrophenyl)piperazin-2-one, followed by its reduction to the target compound.

#### Step 1: Synthesis of 1-(3-Nitrophenyl)piperazin-2-one

This step involves the cyclization reaction between 1-(2-chloroethyl)-3-(3-nitrophenyl)urea and a suitable base.

- Materials: 1-(2-chloroethyl)-3-(3-nitrophenyl)urea, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).
- Procedure:
  - To a solution of 1-(2-chloroethyl)-3-(3-nitrophenyl)urea in anhydrous DMF, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
  - The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
  - Reaction progress is monitored by thin-layer chromatography (TLC).
  - Upon completion, the reaction is carefully quenched with ice-cold water and the product is extracted with ethyl acetate.
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  - The crude product is purified by column chromatography on silica gel to yield 1-(3-nitrophenyl)piperazin-2-one.

#### Step 2: Reduction of 1-(3-Nitrophenyl)piperazin-2-one to **1-(3-Aminophenyl)piperazin-2-one**

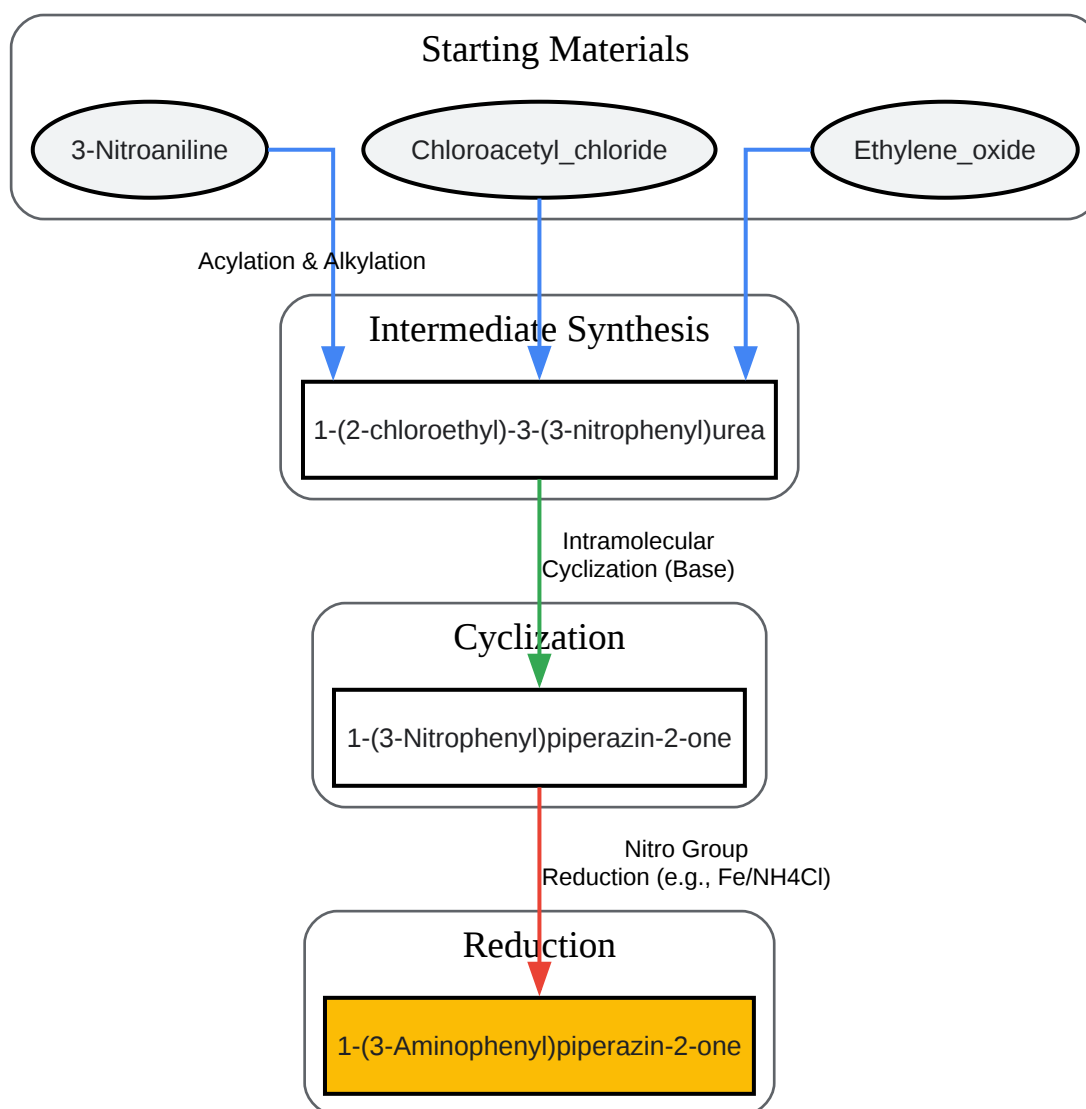
The final step is the reduction of the nitro group to an amine.

- Materials: 1-(3-nitrophenyl)piperazin-2-one, iron powder (Fe), ammonium chloride (NH<sub>4</sub>Cl), ethanol, water.

- Procedure:
  - A mixture of 1-(3-nitrophenyl)piperazin-2-one, iron powder (5 equivalents), and ammonium chloride (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux.
  - The reaction is stirred vigorously and monitored by TLC.
  - Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.
  - The filtrate is concentrated under reduced pressure to remove the ethanol.
  - The aqueous residue is basified with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with dichloromethane.
  - The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield **1-(3-Aminophenyl)piperazin-2-one**.

## Visualized Synthesis Workflow

The logical workflow for the synthesis of **1-(3-Aminophenyl)piperazin-2-one** can be visualized as a two-step process. The following diagram, generated using DOT language, illustrates this synthetic pathway.



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Caption: Plausible synthetic workflow for **1-(3-Aminophenyl)piperazin-2-one**.

## Potential Biological Significance and Therapeutic Applications

While specific biological activity data for **1-(3-Aminophenyl)piperazin-2-one** are not extensively documented in the public domain, the core structure of an N-aryl piperazine is a well-established pharmacophore in medicinal chemistry. Derivatives of phenylpiperazine are

known to exhibit a wide range of biological activities, primarily targeting the central nervous system (CNS).

Many N-arylpiperazine compounds are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. This interaction underpins their use as antidepressants, antipsychotics, and anxiolytics. The presence of the aminophenyl moiety in **1-(3-aminophenyl)piperazin-2-one** suggests that this compound could potentially serve as a scaffold for the development of novel CNS-active agents.

Furthermore, the piperazine ring is a common structural motif in compounds with antimicrobial and anticancer properties. Therefore, it is plausible that **1-(3-aminophenyl)piperazin-2-one** and its derivatives could be investigated for these therapeutic applications as well.

It is important to emphasize that these potential applications are based on the broader class of N-arylpiperazines and would require dedicated biological screening and structure-activity relationship (SAR) studies to be confirmed for **1-(3-aminophenyl)piperazin-2-one**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)